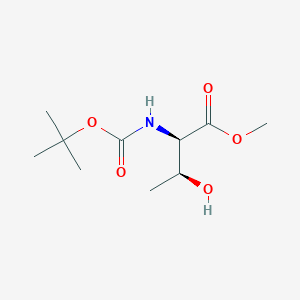
(2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
Übersicht
Beschreibung
“(2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate” is a chemical compound. It is also known as "(2R,3S)-3-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]butanoic acid" .
Synthesis Analysis
The synthesis of this compound has been studied in the context of antiviral drug development. It can be obtained via the stereoselective bioreduction of (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone (1a) with short-chain dehydrogenase/reductase (SDR) . The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques. For instance, the crystal structures of SSand RS-Boc-ACHPB were determined by X-ray analysis .Chemical Reactions Analysis
The compound is key for the synthesis of the antiviral drug atazanavir. It can be obtained via the stereoselective bioreduction of (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone (1a) with short-chain dehydrogenase/reductase (SDR) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 263.33 g/mol . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Renin Inhibitors : A study describes the synthesis of a compound structurally related to (2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, which is used as an intermediate in the preparation of renin inhibitory peptides. These peptides containing dipeptide isosteres show potential as potent inhibitors of human plasma renin (Thaisrivongs et al., 1987).
Baker's Yeast Reduction : Another research explores the baker's yeast reduction of N-protected methyl 4-amino-3-oxobutanoates and 3-oxopentanoates, leading to the formation of biologically active substances. This includes the synthesis of N-protected methyl (R)-4-amino-3-hydroxybutanoate, indicating the utility of this compound in biological transformations (Hashiguchi et al., 1992).
Enantioselective Synthesis : A study focused on the enantioselective synthesis of a similar compound, demonstrating the use of this chemical structure in creating enantiomerically enriched molecules, which are crucial in pharmaceutical chemistry (Alonso et al., 2005).
Antiviral Drug Intermediate Synthesis : The stereoselective bioreduction of a related compound to synthesize key intermediates for antiviral drugs like atazanavir was investigated. This highlights the compound's role in the pharmaceutical industry, especially in the development of treatments for viral infections (Wu et al., 2019).
Synthesis of Amino Acid Derivatives : Research demonstrates the synthesis of various amino acid derivatives using similar compounds, indicating its significance in the synthesis of complex organic molecules which are essential in the development of pharmaceuticals and other biologically active compounds (Davies et al., 1997).
Polymorphic Forms Study : The study of the polymorphic forms of a compound closely related to (2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate provides insights into its molecular conformation, which is essential for understanding its physical properties and potential applications in material science (Gebreslasie et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMWAPNVRMDIPS-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol](/img/structure/B1416477.png)
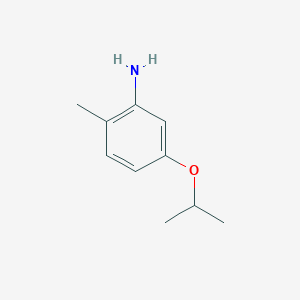
![N-[(2R)-2-hydroxypropyl]methanesulfonamide](/img/structure/B1416479.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid](/img/structure/B1416480.png)
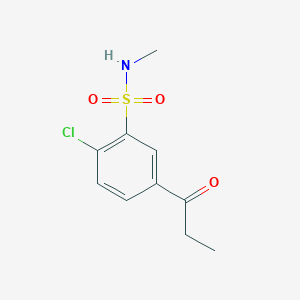
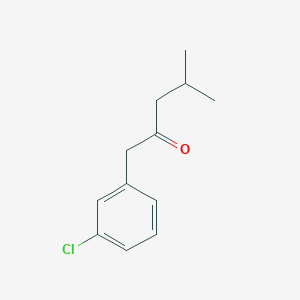
![2-chloro-N-{2-[(morpholin-4-ylsulfonyl)methyl]benzyl}acetamide](/img/structure/B1416483.png)
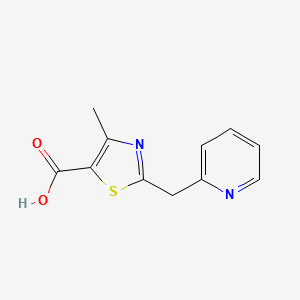
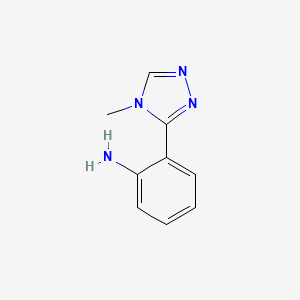
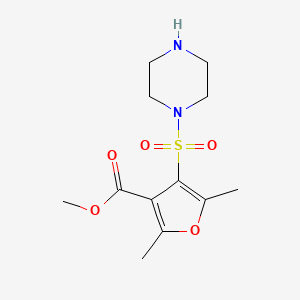
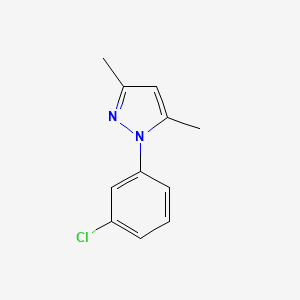
![2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B1416493.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416495.png)
![N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416497.png)